5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole
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Overview
Description
SC-50560 is a compound known for its application in various scientific fields. It is a remote control transmitter utilizing CMOS technology, housed in a 20-pin DIP or SO package. The compound allows the transmission of up to 256 instructions through a 4x8 key matrix and extension bit inputs .
Preparation Methods
The preparation of SC-50560 involves several synthetic routes and reaction conditions. One of the methods includes the use of ligand-directed acyl imidazole-based protein labeling. This method involves the reaction of specific reagents under controlled conditions to achieve the desired compound . The industrial production methods for SC-50560 are optimized for easy PCB layout and cost-saving advantages .
Chemical Reactions Analysis
SC-50560 undergoes various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions include aqueous buffer solutions, HEPES buffer, and different pH conditions . Major products formed from these reactions include benzenesulfonamide and other derivatives .
Scientific Research Applications
SC-50560 has a wide range of scientific research applications. It is used in chemistry for the construction of caged enzymes whose activities can be controlled by light . In biology, it is used for protein labeling and modification . In medicine, SC-50560 is used for the development of novel therapeutic agents and diagnostic tools . In the industry, it is applied in the production of remote control transmitters for audio equipment, television, video cassette recorders, and air conditioners .
Mechanism of Action
The mechanism of action of SC-50560 involves its role as a highly selective cyclooxygenase-1 (COX-1) inhibitor. It inhibits COX-1-derived platelet thromboxane B2, gastric PGE2, and dermal PGE2 production . The molecular targets and pathways involved include the inhibition of COX-1 enzyme activity, leading to reduced inflammation and pain .
Comparison with Similar Compounds
SC-50560 is unique compared to other similar compounds due to its high selectivity for COX-1 over COX-2. Similar compounds include other cyclooxygenase inhibitors such as SC-560, which also inhibits COX-1 but with different selectivity and potency . The uniqueness of SC-50560 lies in its ability to selectively inhibit COX-1 with minimal effects on COX-2, making it a valuable tool in scientific research and therapeutic applications .
Properties
Molecular Formula |
C24H29N7 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[2-[4-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H29N7/c1-3-5-11-22-25-23(12-6-4-2)31(28-22)17-18-13-15-19(16-14-18)20-9-7-8-10-21(20)24-26-29-30-27-24/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H,26,27,29,30) |
InChI Key |
LRZYXWIVLLNUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Origin of Product |
United States |
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